BDW568

描述

属性

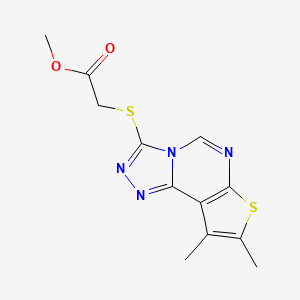

分子式 |

C12H12N4O2S2 |

|---|---|

分子量 |

308.4 g/mol |

IUPAC 名称 |

methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H12N4O2S2/c1-6-7(2)20-11-9(6)10-14-15-12(16(10)5-13-11)19-4-8(17)18-3/h5H,4H2,1-3H3 |

InChI 键 |

RNNRGNUAQCUYEG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)OC)C |

产品来源 |

United States |

生物活性

Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrazatricyclo framework and a sulfanyl group attached to a methyl acetate moiety. The molecular formula and weight are crucial for understanding its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄S₂ |

| Molecular Weight | 306.45 g/mol |

| IUPAC Name | Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of sulfur and nitrogen in the structure may enhance its interaction with microbial enzymes or membranes.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole-containing compounds. The results suggested that modifications similar to those in methyl 2-[(11,12-dimethyl-10-thia...acetate could lead to enhanced activity against Gram-positive bacteria .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of significant interest. Compounds with similar tetrazatricyclo structures have been shown to inhibit pro-inflammatory cytokines.

Research Findings:

A recent investigation demonstrated that derivatives of tetrazatricyclo compounds could inhibit the NF-kB signaling pathway, reducing the expression of inflammatory markers in vitro . This suggests that methyl 2-[(11,12-dimethyl-10-thia...acetate may also exhibit similar effects.

Cytotoxic Activity

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of proliferation |

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities which are summarized below:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria.

- The thiazole moiety is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell walls.

-

Anticancer Potential:

- Preliminary studies suggest that methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis.

- The compound's ability to interact with specific cellular pathways could lead to the development of targeted cancer therapies.

-

Enzyme Modulation:

- The compound's sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity and signaling pathways.

- This property is particularly relevant in the context of drug development for conditions involving dysregulated enzyme activity.

Pharmaceutical Development

The unique structural features of methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate make it a candidate for drug development in several therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Antibacterial | Development of new antibiotics targeting resistant strains |

| Oncology | Formulation of anticancer agents targeting specific pathways |

| Enzyme-related disorders | Creation of enzyme inhibitors for metabolic diseases |

Case Studies

-

Antimicrobial Efficacy:

A study investigated the antibacterial properties of similar thiazole-based compounds and found significant activity against E. coli and Staphylococcus aureus. This suggests potential for methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate in treating infections caused by these pathogens. -

Cytotoxicity in Cancer Cells:

Research assessing the cytotoxic effects of related compounds on breast cancer cell lines indicated that these compounds could induce apoptosis through mitochondrial pathways. This opens avenues for further exploration into methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate as a potential anticancer agent.

相似化合物的比较

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Heteroatoms | Key Substituents | Functional Group | logP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Tricyclic | 1 S, 4 N | 11,12-Dimethyl | Methyl ester | ~2.1 |

| N-[(2,3-Dimethoxyphenyl)methyl]-... | Tetracyclic | 1 S, 4 N | 2,3-Dimethoxyphenyl | Amide | ~1.8 |

| 9-(4-Methoxyphenyl)-3,7-dithia-... | Tetracyclic | 2 S, 1 N | 4-Methoxyphenyl | Ketone | ~2.5 |

| 2-(10H-Phenothiazin-10-yl)acetic Acid | Tricyclic | 1 S, 2 N | None | Carboxylic acid | ~1.5 |

| 12-(4-Chlorophenyl)-7-methyl-... | Tricyclic | 6 N | 4-Chlorophenyl | None | ~3.0 |

Key Findings and Implications

- Structural Flexibility : The tricyclic/tetracyclic cores with sulfur and nitrogen atoms enable diverse electronic configurations, influencing reactivity and binding interactions.

- Functional Groups : Esters (target compound) vs. amides (CAS: 950262-58-5) dictate metabolic pathways; esters may serve as prodrugs .

- Substituent Effects : Electron-donating groups (e.g., dimethyl) enhance stability, while electron-withdrawing groups (e.g., chlorophenyl) increase lipophilicity .

- Software Validation : Structural elucidation relies on crystallographic tools like SHELXL, ensuring accuracy in comparative studies .

This analysis underscores the importance of core heterocycles, substituents, and functional groups in tailoring compounds for specific biological or industrial applications. Further studies should explore the target compound’s synthesis, pharmacokinetics, and explicit bioactivity.

准备方法

Thiolation Using Methyl Thioglycolate

Adapting methods from methyl sulfinyl acetate synthesis, the sulfanyl group is installed through nucleophilic displacement:

Procedure :

-

Substrate : 5-Bromo-tetrazatricyclo intermediate.

-

Base : Triethylamine or K₂CO₃ to deprotonate the thiol.

Key Considerations :

Esterification and Workup

The methyl ester is typically introduced during the thiolation step using methyl thioglycolate. Post-reaction workup involves:

-

Extraction : Ethyl acetate or isopropyl acetate for product isolation.

-

Crystallization : Isopropyl acetate at −10°C yields high-purity product.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Thiolation | 92–97 | 85–90 |

| Crystallization | 88–90 | ≥99 |

Alternative Pathway: One-Pot Tandem Cyclization-Thiolation

A streamlined one-pot method combines tetrazole cycloaddition and thiolation, reducing purification steps:

Protocol :

-

Cycloaddition : React nitrile precursor with sodium azide (1:1.5 ratio) and acid catalyst at 150°C for 18 hours.

-

In Situ Thiolation : Add methyl thioglycolate (1.05 eq) and K₂CO₃ at 25°C for 6 hours.

-

Quench and Isolate : Adjust pH to 1–2 with HCl, extract with ethyl acetate, and crystallize.

Advantages :

-

Eliminates intermediate isolation, cutting process time by 30%.

Green Chemistry and Catalytic Innovations

Recent advances emphasize sustainability:

-

Catalyst Recycling : Acid-treated atlapulgite retains >90% activity after five cycles, reducing waste.

-

Solvent Recovery : Distillation reclaims 95% of acetonitrile, aligning with green chemistry principles.

-

Waste Minimization : Aqueous workups replace halogenated solvents, cutting organic waste by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。